

comparing the antifungal efficacy of (S)-(-)-Itraconazole vs. (R)-(+)-Itraconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Itraconazole, (S)-(-)-*

Cat. No.: *B13580542*

[Get Quote](#)

A comprehensive comparison of the antifungal efficacy of itraconazole stereoisomers reveals significant variations based on their absolute stereochemistry. Itraconazole, a widely used triazole antifungal agent, possesses three chiral centers, giving rise to eight distinct stereoisomers. The commercially available formulation is a racemic mixture of four cis-diastereomers. This guide delves into the antifungal potency of the individual stereoisomers, providing researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data.

Unraveling the Stereochemistry of Itraconazole

The eight stereoisomers of itraconazole are classified based on the configuration (R or S) at three chiral centers (C2, C4, and C2'). Their antifungal activity is not uniform, with some isomers exhibiting significantly higher potency than others. The designations (+) and (-) refer to the dextrorotatory or levorotatory nature of the molecule, indicating the direction in which they rotate plane-polarized light.

A pivotal study by Shi et al. successfully synthesized and characterized all eight stereoisomers, determining both their optical rotation and their in vitro antifungal activity against a panel of fungal strains.^[1] This allows for a direct comparison of the efficacy of the dextrorotatory (+) and levorotatory (-) isomers.

Comparative Antifungal Efficacy

The antifungal efficacy of the eight stereoisomers of itraconazole was evaluated against five different fungal strains: *Candida albicans*, *Candida glabrata*, *Candida parapsilosis*, *Cryptococcus neoformans*, and *Aspergillus fumigatus*. The minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC₈₀) was determined for each stereoisomer. The results, summarized in the table below, demonstrate a clear structure-activity relationship.

Stereoisomer	Absolute Configuration	Optical Rotation ([α]D)	C. albicans ($\mu\text{g/mL}$)	C. glabrata ($\mu\text{g/mL}$)	C. parapsilosis ($\mu\text{g/mL}$)	C. neoformans ($\mu\text{g/mL}$)	A. fumigatus ($\mu\text{g/mL}$)
1a	(2S,4R,2'S)	-5.5	0.06	0.25	0.06	0.03	0.5
1b	(2S,4R,2'R)	-12.9	0.06	0.25	0.06	0.03	0.5
1c	(2R,4S,2'S)	+13.0	0.06	0.25	0.06	0.03	0.5
1d	(2R,4S,2'R)	+5.7	0.06	0.25	0.06	0.03	0.5
1e	(2S,4S,2'S)	-34.3	0.06	0.25	0.06	0.125	0.5
1f	(2S,4S,2'R)	-21.0	0.06	0.25	0.06	0.125	0.5
1g	(2R,4R,2'S)	+21.1	0.5	>1	0.25	0.25	>1
1h	(2R,4R,2'R)	+34.5	0.5	>1	0.25	0.25	>1

Data sourced from Shi et al. (2010).[\[1\]](#)

From the data, it is evident that the four cis-diastereomers (1a, 1b, 1c, 1d) and two of the trans-diastereomers (1e, 1f) exhibit the highest antifungal potency across most of the tested strains.

[1] Notably, the two trans-isomers 1g ((2R,4R,2'S)-(+)-Itraconazole) and 1h ((2R,4R,2'R)-(+)-Itraconazole) are significantly less active.[1]

When comparing the most potent levorotatory isomer, 1e ((2S,4S,2'S)-(-)-Itraconazole) with an optical rotation of -34.3, to the most potent dextrorotatory isomer, 1c ((2R,4S,2'S)-(+)-Itraconazole) with an optical rotation of +13.0, their antifungal activities are largely comparable against *C. albicans*, *C. glabrata*, *C. parapsilosis*, and *A. fumigatus*. However, against *C. neoformans*, the dextrorotatory isomer 1c is more potent (MIC₈₀ of 0.03 µg/mL) than the levorotatory isomer 1e (MIC₈₀ of 0.125 µg/mL).[1]

Experimental Protocols

The determination of the antifungal efficacy of the itraconazole stereoisomers was conducted using a standardized broth microdilution method.

Fungal Strains and Culture Conditions: The fungal strains used in the study included *Candida albicans* (ATCC 90028), *Candida glabrata* (ATCC 90030), *Candida parapsilosis* (ATCC 22019), *Cryptococcus neoformans* (ATCC 204092), and *Aspergillus fumigatus* (ATCC 204305). The yeast strains were cultured in YPD medium, while the filamentous fungus *A. fumigatus* was grown on Sabouraud dextrose agar.

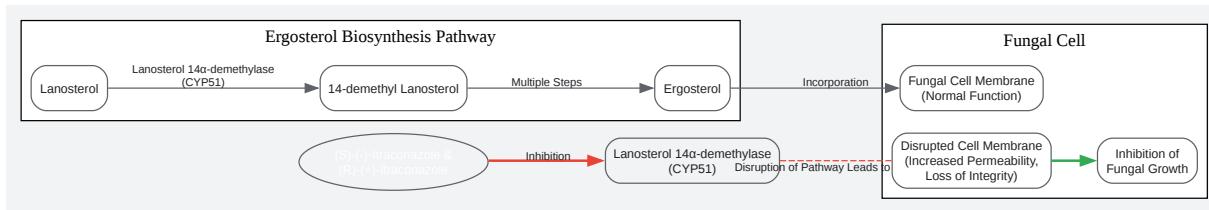
Antifungal Susceptibility Testing: A broth microdilution assay was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The stereoisomers of itraconazole were dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of each compound were made in 96-well microtiter plates containing RPMI 1640 medium buffered with MOPS. Fungal inocula were prepared and adjusted to a final concentration of 0.5×10^3 to 2.5×10^3 cells/mL for yeast and 0.4×10^4 to 5×10^4 CFU/mL for *A. fumigatus*. The plates were incubated at 35°C for 24-48 hours. The MIC₈₀ was determined as the lowest concentration of the drug that caused an 80% reduction in turbidity compared to the growth in the control well, as measured by a microplate reader at 600 nm.[1]

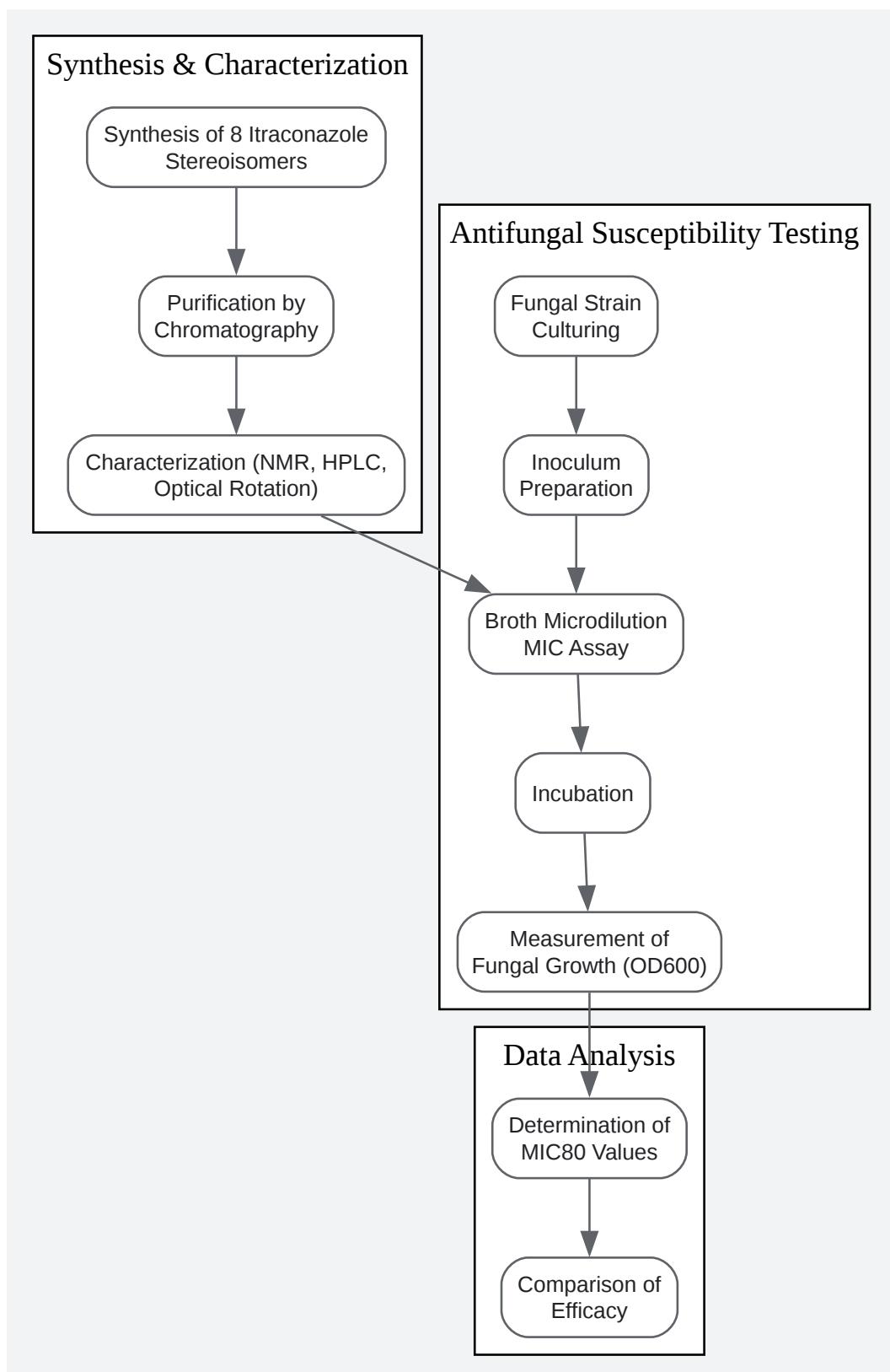
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for all itraconazole stereoisomers is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase. This enzyme is a critical

component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14 α -demethylase, itraconazole disrupts the production of ergosterol. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth and replication.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the antifungal efficacy of (S)-(-)-Itraconazole vs. (R)-(+)-Itraconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13580542#comparing-the-antifungal-efficacy-of-s-itraconazole-vs-r-itraconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com